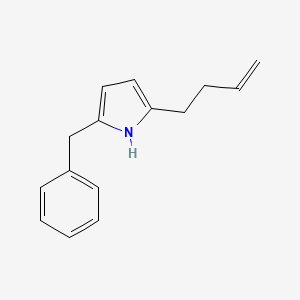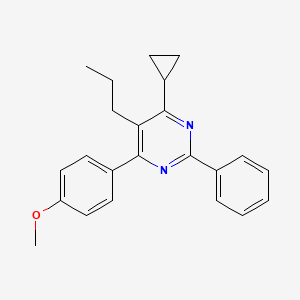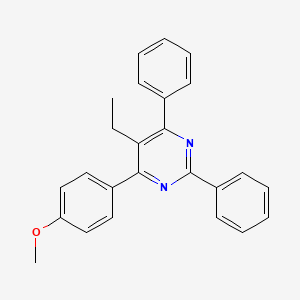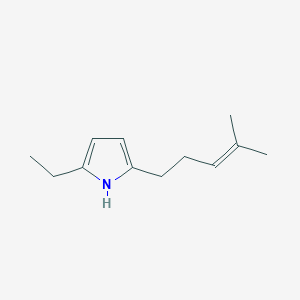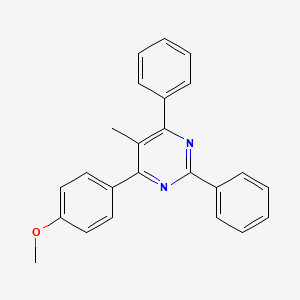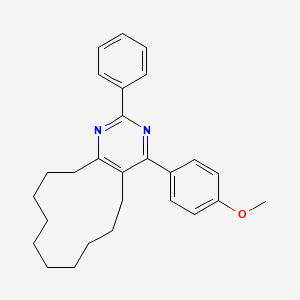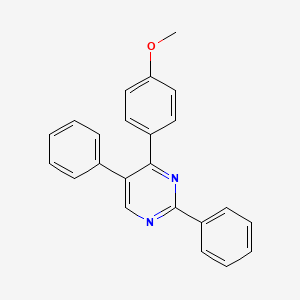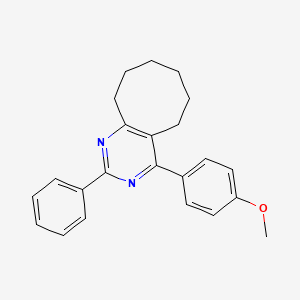
2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydro-cyclooctapyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydro-cyclooctapyrimidine, or 2-P-4-MP-HCP, is a synthetic heterocyclic compound that has been studied for its potential applications in medicinal chemistry. In recent years, it has been investigated for its ability to modulate various pathways in the body, including those involved in inflammation, cell proliferation, and angiogenesis. The compound has also been studied for its potential to act as an antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Applications De Recherche Scientifique
2-P-4-MP-HCP has been studied for its potential applications in medicinal chemistry and drug development. The compound has been investigated for its ability to modulate various pathways in the body, including those involved in inflammation, cell proliferation, and angiogenesis. It has also been studied for its potential to act as an antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and behavior. Additionally, the compound has been studied for its potential applications in the treatment of cancer, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
2-P-4-MP-HCP has been shown to modulate various pathways in the body, including those involved in inflammation, cell proliferation, and angiogenesis. It has also been shown to act as an antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and behavior. Additionally, the compound has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and tyrosine kinase.
Biochemical and Physiological Effects
2-P-4-MP-HCP has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and tyrosine kinase. Additionally, the compound has been shown to reduce inflammation, inhibit cell proliferation, and reduce angiogenesis. It has also been shown to have neuroprotective effects, and to reduce anxiety and depression-like behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
2-P-4-MP-HCP is a relatively simple compound to synthesize, and the reaction is typically carried out at room temperature. Additionally, the compound is stable and can be stored for extended periods of time. The main limitation of the compound is that it is not commercially available, and must be synthesized in the laboratory.
Orientations Futures
Given the potential of 2-P-4-MP-HCP to modulate various pathways in the body, there are numerous potential future directions for research. These include further investigation of the compound’s potential applications in the treatment of cancer, cardiovascular diseases, and neurological disorders. Additionally, further research could be conducted to explore the compound’s potential as an anti-inflammatory, neuroprotective, and antidepressant agent. Finally, further investigation could be conducted to explore the compound’s potential as a novel scaffold for the development of new drugs.
Méthodes De Synthèse
2-P-4-MP-HCP is synthesized from the reaction of 2-phenyl-4-(4-methoxyphenyl)-1,2,3,4-tetrahydro-cyclooctapyrimidine with potassium t-butoxide. The reaction is carried out in a solvent such as toluene or acetonitrile, and the product is isolated by recrystallization. The reaction is typically carried out at room temperature, and the yield is typically in the range of 80-90%.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-26-19-15-13-17(14-16-19)22-20-11-7-2-3-8-12-21(20)24-23(25-22)18-9-5-4-6-10-18/h4-6,9-10,13-16H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRCSEHPCLCBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC3=C2CCCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydro-cyclooctapyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)
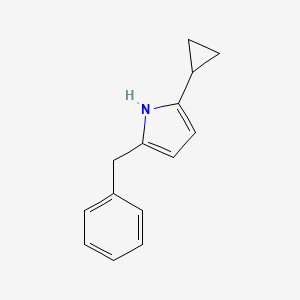
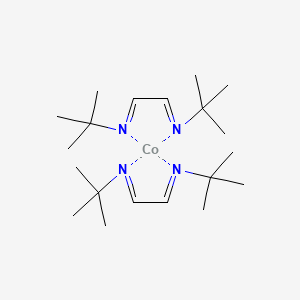
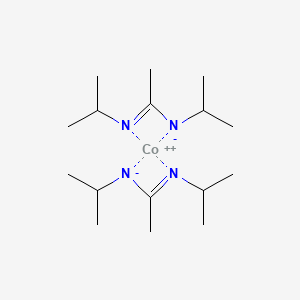
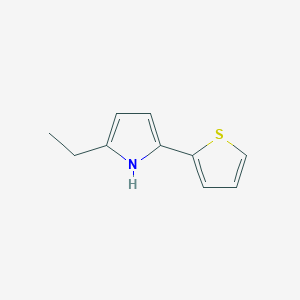
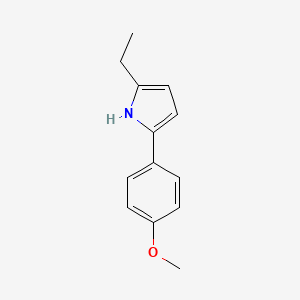
![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)
